Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a cyano group, a formyl group, and a carboxylate ester, makes it a versatile molecule for chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes functional group transformations to introduce the cyano, formyl, and carboxylate ester groups. The reaction conditions often involve the use of strong bases, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high throughput and consistent quality for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Tert-butyl 2-cyano-2-carboxy-6-azaspiro[2.5]octane-6-carboxylate.
Reduction: Tert-butyl 2-amino-2-formyl-6-azaspiro[2.5]octane-6-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar spirocyclic structure but lacks the cyano and formyl groups.
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate: Similar functional groups but different ring size and connectivity.
Uniqueness
Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate is unique due to the combination of its functional groups and spirocyclic structure. This combination provides a balance of reactivity and stability, making it suitable for diverse chemical transformations and applications. The presence of the cyano group adds an additional site for chemical modification, enhancing its versatility compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBGXEXGQHWYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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